N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(p-tolyl)acetamide
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Overview
Description
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(p-tolyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a tolyl acetamide moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(p-tolyl)acetamide typically involves the reaction of 4-(1H-pyrazol-3-yl)aniline with p-tolylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the acetamide moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(p-tolyl)acetamide can be compared with other pyrazole derivatives, such as:
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the para-tolyl group may enhance its interactions with certain molecular targets, leading to distinct pharmacological properties.
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-2-4-14(5-3-13)12-18(22)20-16-8-6-15(7-9-16)17-10-11-19-21-17/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
GSIPJZWEVANEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
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